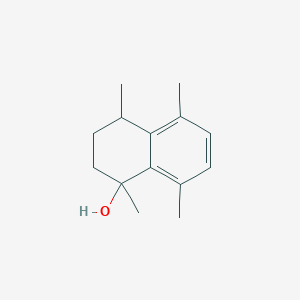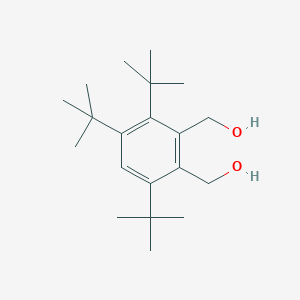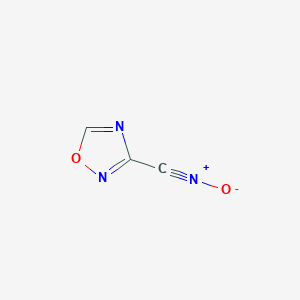
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using nickel or palladium catalysts. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The final hydroxylation step might involve the use of oxidizing agents such as hydrogen peroxide or peracids.
化学反応の分析
Types of Reactions
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce tetramethyl-1,2,3,4-tetrahydronaphthalene.
科学的研究の応用
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall stability.
類似化合物との比較
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with a similar structure but lacking the methyl and hydroxyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields.
特性
CAS番号 |
138722-93-7 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1,4,5,8-tetramethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-11(3)13-12(9)10(2)7-8-14(13,4)15/h5-6,10,15H,7-8H2,1-4H3 |
InChIキー |
PMSPTZWCYUHMAW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=C(C=CC(=C12)C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)







![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
